2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
2-[(4,5-dichloro-2-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-8-6-10(15)11(16)7-13(8)22(20,21)17-12-5-3-2-4-9(12)14(18)19/h2-7,17H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQOVJQWMCDDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid typically involves the sulfonation of 4,5-dichloro-2-methylaniline followed by coupling with benzoic acid derivatives. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and coupling agents such as carbodiimides for the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for high yield and purity, often employing catalytic methods and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve the use of nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The dichloro and methyl substituents enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to sulfonylurea herbicides, diphenyl ethers, and sulfonic acid derivatives (Table 1). Key differences include:
- Sulfonamide vs. Sulfonylurea Linkage : Unlike sulfonylureas (e.g., metsulfuron-methyl, chlorimuron), which have a urea bridge (–NH–C(=O)–NH–) connecting the benzoic acid to a heterocyclic group, the target compound employs a direct sulfonamide (–SO₂–NH–) linkage. This structural distinction may alter enzymatic targeting and binding affinity .
- Substituent Effects : The 4,5-dichloro-2-methylphenyl group contrasts with substituents like methoxy-triazine (metsulfuron-methyl) or pyrimidinyl (chlorimuron), impacting electron-withdrawing properties and steric hindrance.
Table 1: Structural and Functional Comparison
Physicochemical Properties
Environmental and Toxicological Profiles
- Sulfonylureas : Low mammalian toxicity but highly potent against weeds. The target compound’s dichloro substituents may raise environmental persistence concerns compared to methoxy or ethoxy groups .
- Sulfonic Acids (e.g., 2-Phenylbenzimidazole-5-sulfonic acid) : Used as UV filters due to high water solubility and stability. The target compound’s sulfonamide group offers greater chemical versatility but reduced solubility .
Biological Activity
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a benzoic acid core with a sulfonamide group, which is known to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name: 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid
- Molecular Formula: C13H10Cl2N2O4S
- Molecular Weight: 351.20 g/mol
This structure incorporates both a sulfonamide and a carboxylic acid functional group, which are crucial for its biological activity.
The biological activity of 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid is primarily attributed to its ability to inhibit specific enzymes and modulate receptor functions. The sulfonamide group can form hydrogen bonds with active sites on enzymes, thereby inhibiting their activity. Additionally, the dichloro and methyl substituents enhance binding affinity, potentially increasing the compound's specificity toward its targets.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting methionine aminopeptidase 2 (MetAP2), which is implicated in cancer progression and angiogenesis .
Antimicrobial Activity
Preliminary studies suggest that 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid exhibits antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these strains were reported to be in the range of 8-16 µg/mL .
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid. The results indicated that this compound had a higher potency compared to traditional sulfa drugs, particularly against resistant strains of bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 16 |
| Escherichia coli | Not effective |
Study 2: Cancer Cell Line Inhibition
In another investigation focusing on cancer therapeutics, the compound was tested on various cancer cell lines. The results showed that it inhibited cell proliferation effectively at concentrations ranging from 10 to 20 µM. The mechanism was linked to the induction of apoptosis in cancer cells via the modulation of apoptotic pathways .
Comparative Analysis with Similar Compounds
When compared to other sulfonamide derivatives, such as 4,5-Dichloro-2-methylbenzenesulfonamide and 2-Amino-5-chlorobenzoic acid , 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid exhibited superior biological activity due to its unique structural features that enhance its interaction with biological targets.
| Compound | Antimicrobial Activity | Cancer Cell Line Inhibition |
|---|---|---|
| 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid | High | Moderate |
| 4,5-Dichloro-2-methylbenzenesulfonamide | Moderate | Low |
| 2-Amino-5-chlorobenzoic acid | Low | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
